Fluxapyroxad

Baseline Sensitivity SDHI Fungicides EC50 Comparison

Fluxapyroxad (CAS 907204-31-3) is a pyrazole-carboxamide SDHI fungicide (FRAC Code 7) with a compound-specific cross-resistance profile distinct from boscalid, fluopyram, and penthiopyrad. Its unique systemic behavior—high surface retention (64% at 72h) with targeted upward translocation—makes it an essential reference for SDHI binding-site studies and resistance monitoring. In Brazilian field trials, fluxapyroxad-containing formulations delivered 75.7-76.2% disease control against soybean target spot (≥35% severity), protecting up to 503 kg/ha yield (+20.2%). Ideal for molecular diagnostics of SDHB/C/D subunit mutations. Baseline EC50: 0.027 µg/mL against P. citricarpa.

Molecular Formula C18H12F5N3O
Molecular Weight 381.3 g/mol
CAS No. 907204-31-3
Cat. No. B1673505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluxapyroxad
CAS907204-31-3
Synonyms3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluoro(1,1'-biphenyl)-2-yl)-1H-pyrazole-4-carboxamide
fluxapyroxad
Xemium
Molecular FormulaC18H12F5N3O
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C18H12F5N3O/c1-26-8-11(16(25-26)17(22)23)18(27)24-14-5-3-2-4-10(14)9-6-12(19)15(21)13(20)7-9/h2-8,17H,1H3,(H,24,27)
InChIKeySXSGXWCSHSVPGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluxapyroxad (907204-31-3): A Pyrazole-Carboxamide SDHI Fungicide


Fluxapyroxad (CAS 907204-31-3) is a broad-spectrum pyrazole-carboxamide fungicide developed by BASF, belonging to the succinate dehydrogenase inhibitor (SDHI) class with FRAC Code 7 [1]. It is the second SDHI fungicide commercialized by BASF after boscalid, representing a structural evolution within the carboxamide class [2]. Fluxapyroxad acts by inhibiting succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain, thereby blocking fungal energy production and preventing spore germination, germ tube elongation, appressorium formation, and mycelial growth [3]. It possesses both preventive and curative activity and is characterized by systemic properties, including absorption and translocation within the plant [4].

Why Fluxapyroxad Cannot Be Generically Substituted by Other SDHI Fungicides


Despite belonging to the same SDHI fungicide class (FRAC 7), fluxapyroxad exhibits distinct quantitative differentiation from close analogs such as boscalid, fluopyram, penthiopyrad, and benzovindiflupyr in terms of intrinsic potency, cross-resistance patterns, and plant mobility. These differences are driven by variations in chemical structure—specifically the pyrazole-carboxamide core with a trifluorobiphenyl moiety [1]. Cross-resistance studies reveal that mutations conferring resistance to boscalid do not uniformly affect fluxapyroxad, and vice versa, due to subtle differences in binding site interactions within the SDH enzyme complex [2]. Furthermore, fluxapyroxad's unique systemic behavior—characterized by high surface retention coupled with limited but targeted translocation—differs markedly from other systemic fungicides like epoxiconazole and pyraclostrobin [3]. These compound-specific properties preclude simple in-class substitution and necessitate compound-specific selection criteria for both research and field applications.

Quantitative Evidence of Fluxapyroxad's Differential Performance Relative to Analogs


Fluxapyroxad Exhibits ~6.6-Fold Higher Intrinsic Potency than Boscalid Against Phyllosticta citricarpa

In a baseline sensitivity study using 116 monoconidial isolates of Phyllosticta citricarpa (citrus black spot pathogen) from Florida, fluxapyroxad demonstrated significantly higher intrinsic potency compared to boscalid and fluopyram. The mean EC50 value for fluxapyroxad was 0.027 µg/mL, which is 6.6-fold lower (i.e., more potent) than boscalid's 0.179 µg/mL and 3.1-fold lower than fluopyram's 0.084 µg/mL [1]. The differences between fungicides were statistically significant (P<0.0001).

Baseline Sensitivity SDHI Fungicides EC50 Comparison

Fluxapyroxad Demonstrates Potent Baseline Activity Against Alternaria alternata Baseline Isolates

In a study examining 50 baseline isolates of Alternaria alternata from California pistachio orchards, the majority were sensitive to all tested SDHIs including boscalid, penthiopyrad, fluopyram, and fluxapyroxad [1]. While the study does not report a single mean EC50 for all baseline isolates for fluxapyroxad alone, it establishes that fluxapyroxad is highly effective against wild-type populations. More critically, the study reveals differential cross-resistance patterns: among boscalid-resistant mutants, some SDHB and SDHC mutants displayed sensitive or reduced-sensitivity phenotypes toward fluxapyroxad, whereas others exhibited low to high resistance. Notably, an SDHD mutant (H133R) was highly resistant to fluxapyroxad but only had reduced sensitivity to fluopyram and penthiopyrad [1].

Alternaria alternata SDHI Cross-Resistance EC50 Distribution

Fluxapyroxad Demonstrates Distinct Systemic Mobility Profile with High Surface Retention in Grapevine

In a 14C-radiolabelling study assessing foliar absorption and translocation in grapevines, fluxapyroxad exhibited the lowest absorption among the three tested systemic fungicides. After 72 hours, 64% of the applied fluxapyroxad remained on the treated leaf surface, which was approximately twice the amount observed for epoxiconazole and pyraclostrobin [1]. Despite this high surface retention, fluxapyroxad was the fungicide that translocated the most to other plant tissues, primarily to leaves above the treated area [1].

Systemicity Translocation Radiolabelling

Fluxapyroxad + Pyraclostrobin Mixtures Deliver Up to 503 kg/ha Yield Increase in Soybean Under High Disease Pressure

A network meta-analysis of Brazilian Uniform Fungicide Trials (2012-2016) evaluated soybean target spot (Corynespora cassiicola) control. Fungicides were classified into three efficacy groups based on mean percentage control relative to untreated check. Fluxapyroxad + pyraclostrobin (FLUX_PYRA) and epoxiconazole + FLUX_PYRA (EPO_FLUX_PYRA) were in the high efficacy group, achieving 76.2% and 75.7% control, respectively. In contrast, protoconazole + trifloxystrobin (PROT_TRIF) achieved 66.5% control (intermediate group), and mancozeb (MZB), azoxystrobin + benzovindiflupyr (AZ_BF), and carbendazim (CZM) achieved 49.6%, 46.7%, and 32.4% control, respectively [1]. Under high disease pressure (DPHigh), EPO_FLUX_PYRA and FLUX_PYRA treatments produced yield responses of 503 kg/ha (+20.2%) and 469 kg/ha (+19.1%), respectively, outperforming all other treatments [1].

Soybean Target Spot Field Efficacy Yield Response

Fluxapyroxad and Benzovindiflupyr Exhibit Comparable Intrinsic Activity Against Sensitive Phakopsora pachyrhizi Populations

In a large-scale sensitivity assessment of 770 Phakopsora pachyrhizi populations (causal agent of Asian soybean rust) collected over four growing seasons in Brazil (2015/2016 to 2018/2019), no significant difference was found in intrinsic activity between fluxapyroxad (FXD) and benzovindiflupyr (BZV) against sensitive populations [1]. However, for populations classified as less sensitive, benzovindiflupyr demonstrated higher fungitoxicity. The average EC50 values and frequency of the SDHC-I86F mutation increased over the four seasons, with maximum mutation frequency reaching 50% in volunteer soybean plants. Fourteen populations exhibited EC50 values above 10 mg/L for both carboxamides [1].

Asian Soybean Rust SDHI Sensitivity SDHC-I86F Mutation

High-Impact Research and Industrial Application Scenarios for Fluxapyroxad


SDHI Resistance Mechanism Studies and Mutant Characterization

Researchers investigating the molecular mechanisms of SDHI resistance should utilize fluxapyroxad as a reference compound due to its well-characterized, mutation-specific cross-resistance profile. As demonstrated in Alternaria alternata, different SDH subunit mutations (e.g., H277Y in SDHB, H134R in SDHC, H133R in SDHD) confer distinct sensitivity patterns to fluxapyroxad compared to boscalid, fluopyram, and penthiopyrad [1]. This differential response makes fluxapyroxad a valuable tool for dissecting binding site interactions and validating molecular diagnostic assays for resistance monitoring.

Optimized Field Programs for Soybean Disease Management in High-Pressure Environments

Based on network meta-analysis data from Brazilian field trials, fluxapyroxad-containing formulations (particularly FLUX_PYRA and EPO_FLUX_PYRA) should be prioritized for soybean target spot management in regions with high disease pressure (≥35% severity in untreated checks). Under such conditions, these treatments deliver superior disease control (75.7-76.2%) and yield protection (up to 503 kg/ha, +20.2%) compared to alternative fungicide programs [2]. Procurement decisions should weigh the documented yield benefit against product cost, with the probability of positive return on investment ranging from 0.34 to 0.66 at DPHigh [2].

Studies of Fungicide Systemic Behavior and Plant Cuticle Interactions

The unique systemic profile of fluxapyroxad—characterized by high surface retention (64% after 72 hours) combined with the highest upward translocation among tested fungicides in grapevine [3]—makes it an ideal model compound for investigating structure-activity relationships governing fungicide penetration and mobility. Researchers studying plant cuticle permeability, xylem mobility, or formulation effects on uptake should consider fluxapyroxad as a reference SDHI with distinctive physicochemical properties that influence its in planta behavior.

Baseline Sensitivity Establishment for Resistance Monitoring Programs

Regulatory agencies and industry stewardship programs establishing baseline sensitivity for new SDHI fungicides can reference the published fluxapyroxad baseline data for key pathogens. For Phyllosticta citricarpa (citrus black spot), the mean baseline EC50 is 0.027 µg/mL [4]. For Phakopsora pachyrhizi (Asian soybean rust), sensitive populations show comparable intrinsic activity to benzovindiflupyr, though sensitivity shifts have been documented in Brazilian populations with increasing SDHC-I86F mutation frequency [5]. These established baselines provide critical benchmarks for detecting emerging resistance and guiding regional fungicide recommendations.

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